molecular formula C17H15NOS B3023795 2'-Cyano-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-87-5

2'-Cyano-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3023795
CAS No.: 898780-87-5
M. Wt: 281.4 g/mol
InChI Key: MXIOAZGZJQHGIC-UHFFFAOYSA-N
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Description

2’-Cyano-3-(4-thiomethylphenyl)propiophenone is a synthetic compound belonging to the class of cathinones, which are psychoactive substances mimicking the effects of naturally-occurring stimulants. The molecular formula of this compound is C17H15NOS, and it has a molecular weight of 281.37 g/mol. It is known for its unique structure, which includes a cyano group, a thiomethyl group, and a propiophenone backbone.

Preparation Methods

The synthesis of 2’-Cyano-3-(4-thiomethylphenyl)propiophenone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-methylthiobenzaldehyde with malononitrile in the presence of a base to form the corresponding benzylidene malononitrile. This intermediate is then subjected to a Michael addition reaction with propiophenone under basic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

2’-Cyano-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

2’-Cyano-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying the effects of synthetic cathinones on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(4-thiomethylphenyl)propiophenone involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine, leading to enhanced mood and alertness. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased neurotransmitter levels in the synaptic cleft.

Comparison with Similar Compounds

2’-Cyano-3-(4-thiomethylphenyl)propiophenone can be compared with other synthetic cathinones such as:

    3,4-Methylenedioxypyrovalerone (MDPV): Known for its potent stimulant effects.

    Mephedrone: Another popular synthetic cathinone with similar stimulant properties.

    Methcathinone: A simpler structure but with comparable stimulant effects.

Properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-20-15-9-6-13(7-10-15)8-11-17(19)16-5-3-2-4-14(16)12-18/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOAZGZJQHGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644364
Record name 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-87-5
Record name 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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